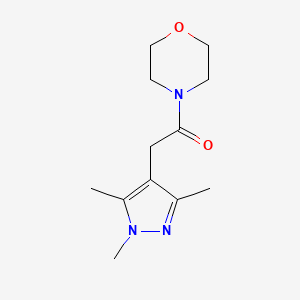![molecular formula C17H26N2O2 B7505542 N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)
N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide, also known as ACPD, is a chemical compound that has been used in scientific research for its unique properties. ACPD belongs to the class of adamantane derivatives, which are known for their pharmacological and biological activities.
Mécanisme D'action
The mechanism of action of N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide involves its interaction with glutamate receptors. N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide binds to the receptor site and causes a conformational change, which leads to the opening or closing of the ion channel. This results in a change in the flow of ions across the membrane, which affects the electrical activity of the neuron.
Biochemical and Physiological Effects
N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic transmission, enhance long-term potentiation, and increase the release of neurotransmitters such as dopamine and acetylcholine. N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide in lab experiments is its ability to selectively modulate glutamate receptors. This allows researchers to study the specific effects of glutamate receptor activation or inhibition on neuronal function. However, one limitation of using N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide is its potential for off-target effects. N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide has been shown to interact with other receptors besides glutamate receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide. One area of interest is the development of more selective N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide analogs that can target specific subtypes of glutamate receptors. Another area of interest is the investigation of the neuroprotective effects of N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide in animal models of neurodegenerative diseases. Finally, the use of N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide in combination with other drugs or therapies may provide new treatment options for neurological disorders.
Méthodes De Synthèse
The synthesis of N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide involves the reaction of pyrrolidine-1-carbonyl chloride with 1-adamantylamine, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography. This method has been used successfully to produce N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide in high yields and purity.
Applications De Recherche Scientifique
N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide has been used extensively in scientific research for its ability to modulate glutamate receptors. Glutamate receptors are a type of ionotropic receptor that is involved in synaptic transmission in the brain. N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide has been shown to activate or inhibit these receptors, depending on the subtype of receptor and the concentration of N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide used.
Propriétés
IUPAC Name |
N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(20)18-17-9-13-6-14(10-17)8-16(7-13,11-17)15(21)19-4-2-3-5-19/h13-14H,2-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZBMWGDJWSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)





![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)






